2,4-Dimethoxycinnamic acid
Overview
Description
2,4-Dimethoxycinnamic acid is an organic compound with the molecular formula C11H12O4. It is a derivative of cinnamic acid, characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 4 positions. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethoxycinnamic acid can be synthesized through the Perkin reaction, which involves the condensation of 2,4-dimethoxybenzaldehyde with acetic anhydride in the presence of a base such as sodium acetate. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxycinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it to the corresponding alcohols.
Substitution: The methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Produces carboxylic acids or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in halogenated or nitrated derivatives.
Scientific Research Applications
2,4-Dimethoxycinnamic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals
Mechanism of Action
The mechanism of action of 2,4-dimethoxycinnamic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It acts as a radical scavenger, donating electrons to neutralize free radicals and prevent oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation
Comparison with Similar Compounds
2,4-Dimethoxycinnamic acid can be compared with other cinnamic acid derivatives, such as:
- 3,4-Dimethoxycinnamic acid
- Ferulic acid
- Sinapic acid
- p-Coumaric acid
Uniqueness:
- Methoxy Substitution: The presence of methoxy groups at the 2 and 4 positions distinguishes it from other derivatives, influencing its chemical reactivity and biological activity.
- Biological Efficacy: It exhibits unique biological activities, such as enhanced antioxidant and anticancer properties, compared to other cinnamic acid derivatives .
Properties
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)10(7-9)15-2/h3-7H,1-2H3,(H,12,13)/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKHDPHTFYWYJV-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901251243 | |
Record name | (2E)-3-(2,4-Dimethoxyphenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901251243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16909-09-4, 6972-61-8 | |
Record name | (2E)-3-(2,4-Dimethoxyphenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16909-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 3-(2,4-dimethoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-2',4'-Dimethoxycinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016909094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6972-61-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62137 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2E)-3-(2,4-Dimethoxyphenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901251243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',4'-dimethoxycinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.463 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (E)-2',4'-dimethoxycinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.217 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the reactivity of 2,4-Dimethoxycinnamic acid in chemical reactions?
A1: Research indicates that the presence of specific substituents on the benzene ring of cinnamic acid derivatives, including this compound, can influence their reactivity. [] Specifically, 2-alkoxy groups, such as the methoxy groups present in this compound, have been shown to decrease the reactivity of the carbonyl carbon in the molecule. [] This finding suggests that these substituents may hinder reactions involving the carbonyl group.
Q2: Are there any unique structural features observed in this compound derivatives?
A2: Yes, studies have revealed interesting structural characteristics of this compound derivatives. For instance, the tetramerization of (E)-2,4-dimethoxycinnamic acid methyl ester using BF3.ET2O as a catalyst yields C-alkylcalix[4]resorcinarenes. [] These macrocycles adopt specific configurations, namely the 1,2-alternate and flattened-cone configurations. [] This unique tetramerization process highlights the potential of this compound derivatives as building blocks for supramolecular structures.
Q3: How does the structure of this compound derivatives affect their self-assembly properties?
A3: The structure of this compound derivatives significantly impacts their self-assembly behavior. For example, (E)-2,4-dimethoxycinnamic acid ω-undecenyl ester can tetramerize into three stereoisomers, each adopting a distinct conformation: chair, cone, and 1,2-alternate. [] Notably, the chair conformation exhibits a unique self-assembly pattern in its crystal lattice. This pattern comprises alternating hydrophilic and hydrophobic layers (6-7 Å thick), driven by strong CH–π interactions. [] This example demonstrates the potential of these derivatives to form ordered structures based on their conformational preferences and intermolecular interactions.
Q4: What are the potential applications of this compound derivatives in materials science?
A4: The unique structural features and self-assembly properties of this compound derivatives make them promising candidates for various applications in materials science. For instance, the ability of (E)-2,4-dimethoxycinnamic acid ω-undecenyl ester to undergo olefin metathesis using Grubbs catalysts opens up possibilities for creating novel materials. [] Depending on the reaction conditions, this process can yield a range of products, including bicyclic alkenes, linear dimers, and cross-linked homopolymers. [] This versatility highlights the potential of these derivatives in developing functional materials with tailored properties.
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